(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC20137356
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrN3O |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | (1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol |
| Standard InChI | InChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1 |
| Standard InChI Key | ONRKLKQTQHTBKO-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=N1)Br)N2C=CC=N2)O |
| Canonical SMILES | CC(C1=C(C=CC(=N1)Br)N2C=CC=N2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 6-position with bromine and at the 3-position with a pyrazole group. A chiral ethan-1-ol side chain is attached to the 2-position of the pyridine, conferring stereochemical specificity (Figure 1) . The (R)-configuration at the ethanol carbon is critical for asymmetric interactions in biological systems, potentially enhancing target binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrN₃O |
| Molecular Weight | 268.11 g/mol |
| CAS Number | 99057-99-5 |
| Chiral Centers | 1 (R-configuration) |
| Heterocycles | Pyridine, Pyrazole |
Synthesis and Reaction Pathways
Synthetic Strategies
Industrial routes to (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol involve multi-step sequences, often beginning with functionalization of a pyridine precursor. A plausible pathway includes:
-
Bromination: Introduction of bromine at the 6-position of 3-(1H-pyrazol-1-yl)pyridin-2-ol under electrophilic conditions.
-
Alkylation: Attachment of an acetyl group via nucleophilic substitution or Friedel-Crafts acylation.
-
Asymmetric Reduction: Enantioselective reduction of the ketone intermediate to yield the (R)-alcohol using catalysts like Corey-Bakshi-Shibata (CBS) reagents.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 65–75 |
| Alkylation | Acetyl chloride, AlCl₃, 80°C | 70–80 |
| Reduction | CBS catalyst, BH₃·THF, –20°C | 85–90 |
Stereochemical Control
The chiral center is established during the ketone reduction step. Asymmetric catalysis ensures high enantiomeric excess (ee > 90%), critical for pharmacological efficacy . Alternative methods, such as enzymatic resolution, remain unexplored but could offer greener synthetic routes.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at C6 participates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyridine ring. For example, palladium-catalyzed coupling with aryl boronic acids could yield biaryl derivatives for structure-activity relationship (SAR) studies.
Hydroxyl Group Modifications
The ethanol moiety undergoes standard alcohol reactions:
-
Esterification: Treatment with acyl chlorides forms esters, modulating lipophilicity.
-
Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, a precursor for further derivatization.
Coordination Chemistry
The pyridine and pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity .
Pharmacological Applications
Target Identification
While specific targets are undisclosed, structural analogs suggest activity against:
-
Kinases: Bromopyridines often inhibit ATP-binding pockets in kinases (e.g., JAK2, EGFR).
-
G-Protein-Coupled Receptors (GPCRs): Pyrazole-containing compounds frequently modulate neurotransmitter receptors .
Table 3: Hypothetical Biological Targets
| Target Class | Example | Potential Indication |
|---|---|---|
| Tyrosine Kinase | EGFR | Oncology |
| Serine/Threonine Kinase | AKT1 | Metabolic Disorders |
| GPCR | 5-HT₂A Receptor | Neuropsychiatry |
Mechanistic Insights
The compound’s efficacy likely stems from:
-
Bromine’s Electrophilic Effects: Enhances binding to hydrophobic kinase domains.
-
Hydrogen Bonding: The hydroxyl group forms H-bonds with catalytic residues (e.g., Asp in EGFR).
-
Stereoselectivity: (R)-configuration optimizes spatial alignment with chiral binding sites.
Comparison with Structural Analogs
Table 4: Analog Compounds and Features
| Compound | Structure | Key Differences |
|---|---|---|
| 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | C₈H₆BrN₃ | Lacks hydroxyl group |
| 1-(Pyridin-4-yl)ethan-1-one | C₇H₇NO | Ketone instead of alcohol |
| GDC-0879 (Kinase Inhibitor) | C₁₉H₁₈N₄O₂ | Larger indenone scaffold |
The absence of the hydroxyl group in analogs reduces hydrogen-bonding capacity, often diminishing target affinity .
Future Research Directions
Synthetic Optimization
-
Flow Chemistry: Continuous-flow systems could improve reaction efficiency and scalability.
-
Biocatalysis: Enzymatic asymmetric reduction may enhance sustainability.
Pharmacological Studies
-
In Vitro Screening: Profiling against kinase panels and GPCR arrays.
-
ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
Structural Modifications
-
Heterocycle Replacement: Substituting pyrazole with imidazole or triazole to alter pharmacokinetics.
-
Protonation Studies: Investigating pH-dependent solubility and membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume